Phosphoramidon is a natural product found in Streptomyces tanashiensis with data available.
Phosphoramidon
CAS No.: 36357-77-4
Cat. No.: VC0539550
Molecular Formula: C23H34N3O10P
Molecular Weight: 543.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36357-77-4 |
|---|---|
| Molecular Formula | C23H34N3O10P |
| Molecular Weight | 543.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C23H34N3O10P/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34)/t12-,16-,17-,18-,19+,20+,23-/m0/s1 |
| Standard InChI Key | ZPHBZEQOLSRPAK-XLCYBJAPSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O |
| SMILES | CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O |
| Appearance | Solid powder |
Introduction
Discovery and Biological Origin
Isolation from Streptomyces tanashiensis
Phosphoramidon was first isolated in 1973 from the fermentation broth of Streptomyces tanashiensis, a soil-dwelling actinobacterium known for producing bioactive secondary metabolites . Its discovery coincided with growing interest in microbial-derived enzyme inhibitors, particularly those targeting metalloproteases involved in physiological and pathological processes. The compound’s name reflects its chemical structure: a phosphorylated amide derivative linked to a rhamnose sugar moiety .
Structural Relationship to Talopeptin
Phosphoramidon shares significant structural homology with talopeptin, another Streptomyces-derived inhibitor, differing only at a single stereocenter . This minor alteration profoundly impacts target specificity; phosphoramidon exhibits broader inhibitory activity against M4 and M13 family metalloproteases compared to its analog .
Chemical Composition and Physicochemical Properties
Molecular Architecture
The chemical structure of phosphoramidon (C₂₃H₃₄N₃O₁₀P) features a dipeptide backbone (L-leucyl-L-tryptophan) conjugated to a rhamnopyranosyloxyphosphinyl group . The disodium salt formulation (C₂₃H₃₂N₃Na₂O₁₀P) enhances solubility for experimental use, with a purity standard of ≥95% in commercial preparations .
Table 1: Key Chemical Properties of Phosphoramidon
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₃₂N₃Na₂O₁₀P | |
| Molecular Weight | 587.48 g/mol | |
| Inhibitor Class | Phosphorus-containing dipeptide | |
| Solubility | Water-soluble (disodium salt) |
Mechanisms of Enzyme Inhibition
Target Enzymes and Inhibition Constants
Phosphoramidon acts as a competitive, reversible inhibitor of zinc metalloproteases, with nanomolar affinity for several key targets:
Table 2: Inhibition Constants (Kᵢ) of Phosphoramidon
| Enzyme | Kᵢ (nM) | pH Dependence | Source |
|---|---|---|---|
| Neprilysin (NEP) | 3 | Neutral | |
| Thermolysin | 28 | Neutral | |
| Endothelin-Converting Enzyme (ECE-1) | 14–8,000 | Acidic preference | |
| Pseudolysin | 250 | Neutral |
Structural Basis of Inhibition
X-ray crystallography studies reveal that phosphoramidon’s rhamnose moiety stabilizes interactions with exosite regions of thermolysin and neprilysin, while its phosphoamide group chelates the catalytic zinc ion . Removal of the rhamnose sugar (as in des-rhamno-phosphoramidon) reduces ECE-1 inhibition 100-fold but enhances NEP selectivity, underscoring the sugar’s role in target discrimination .
Applications in Biomedical Research
Amyloid-β Metabolism and Alzheimer’s Disease
Phosphoramidon’s inhibition of neprilysin—a primary amyloid-β (Aβ)-degrading enzyme—has proven invaluable in Alzheimer’s research. Administering 10 μM phosphoramidon to rodent models increases cortical Aβ₁₋₄₂ levels by 2.5-fold within 24 hours, mimicking pathological Aβ accumulation . This effect is leveraged in studies probing Aβ clearance mechanisms and evaluating anti-amyloid therapeutics .
Endothelin-1 Biosynthesis Modulation
In endothelial cell cultures, 100 μM phosphoramidon reduces immunoreactive endothelin-1 (ET-1) secretion by 80% via inhibition of ECE-1, which converts big ET-1 to its active form . This property has facilitated investigations into hypertension and pulmonary arterial remodeling .
Bacterial Toxin Neutralization
Recent work demonstrates phosphoramidon’s modest inhibition (IC₅₀ = 45 μM) of botulinum neurotoxin B light chain (BoNT/B LC), a zinc protease causing flaccid paralysis . Synthetic analogs like ICD 2821, which replace phosphoramidon’s Leu-Trp with Phe-Glu, show enhanced BoNT/B LC inhibition, suggesting routes for antidote development .
Pharmacokinetics and Experimental Considerations
Off-Target Effects
At concentrations >10 μM, phosphoramidon weakly inhibits angiotensin-converting enzyme (ACE; Kᵢ = 8 μM) and matrix metalloproteinase-9 (MMP-9; IC₅₀ = 50 μM), necessitating controlled dosing in mechanistic studies .
Synthetic Derivatives and Structure-Activity Relationships
Rhamnose-Modified Analogs
Replacing phosphoramidon’s rhamnose with phenyl groups (e.g., ICD 2821) improves BoNT/B LC inhibition 3-fold while reducing NEP activity, highlighting strategies for target-specific inhibitor design . Conversely, ethyl or methyl substitutions abolish potency, indicating steric constraints in enzyme binding pockets .
Peptide Backbone Variations
Substituting the native Leu-Trp dipeptide with Phe-Glu enhances proteolytic stability but requires balancing hydrophobicity and charge distribution to maintain target engagement .
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